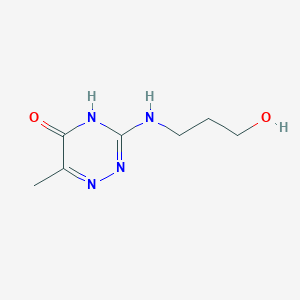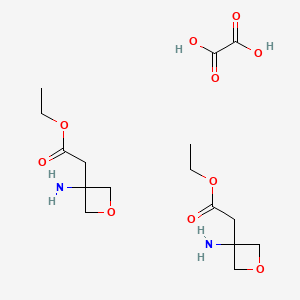
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-hydroxypropylamine with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or water, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, energy consumption, and waste management. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro triazine derivatives.
Substitution: Formation of various substituted triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The hydroxypropylamino group and the triazine ring play crucial roles in determining the compound’s binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxypropyl-1,2,4-triazine derivatives: Compounds with similar structures but different substituents on the triazine ring.
6-methyl-1,2,4-triazine derivatives: Compounds with a methyl group on the triazine ring but different functional groups attached.
Uniqueness
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both the hydroxypropylamino group and the methyl group on the triazine ring. This combination imparts distinct chemical properties and potential applications that may not be observed in other similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-(3-hydroxypropylamino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5-6(13)9-7(11-10-5)8-3-2-4-12/h12H,2-4H2,1H3,(H2,8,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOONQDIWYXJKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)


![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)


![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)
![N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2402868.png)

